2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470827
InChI: InChI=1S/C17H27N3O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13,18H2,1H3,(H,19,21)
SMILES: CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide

CAS No.:

Cat. No.: VC13470827

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name 2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C17H27N3O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13,18H2,1H3,(H,19,21)
Standard InChI Key CEWPVKNRKQDVMT-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN

Introduction

Synthesis and Industrial Production

The synthesis of 2-amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide involves multi-step organic reactions:

Key Synthetic Routes

  • Cyclohexane Functionalization:

    • The cyclohexyl ring is functionalized via nucleophilic substitution or reductive amination to introduce the benzyl-ethyl-amino group .

    • Example: Reaction of cyclohexanone with benzyl-ethyl-amine under hydrogenation conditions .

  • Acetamide Formation:

    • The primary amine is coupled with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base .

  • Purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization are employed to achieve high purity (>95%) .

Industrial Scalability

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol, chloroform
StabilityStable under inert conditions; hygroscopic
LogP (Partition Coefficient)Estimated 2.1 (lipophilic)
Hazard CategoryDetailsPrecautionary Measures
Skin IrritationCauses inflammation (H315)Wear nitrile gloves; wash exposed areas
Eye IrritationSevere redness/pain (H319)Use safety goggles; rinse with water
Respiratory ToxicityMay cause irritation (H335)Use fume hood; avoid inhalation
Environmental ImpactNot classifiedDispose via approved waste facilities

Source: AK Scientific Safety Data Sheet

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with HDAC1 or opioid receptors via molecular docking .

  • SAR Optimization: Modify the benzyl-ethyl group to enhance bioavailability .

  • In Vivo Testing: Evaluate efficacy in murine models of cancer or infectious diseases .

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